2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol
Overview
Description
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol, also known as EMEPMP, is an organic compound with a variety of uses in the scientific research field. It is an alkyl ether of piperidine, a cyclic amine with a five-membered ring structure. EMEPMP is known for its ability to act as a surfactant, a molecule which can reduce the surface tension between two liquids. This property makes it a useful reagent for various scientific applications, such as in the synthesis of other compounds, in the production of pharmaceuticals, and in the study of organic reactions.
Scientific Research Applications
Pharmaceutical Reference Standard
This compound serves as a reference standard in pharmaceutical testing to ensure the identity, purity, potency, and quality of drug products. It is crucial for the development of new medications and for the quality control of existing ones .
Selective Estrogen Receptor Modulators (SERMs) Development
The structural features of this compound make it a potential candidate for the design of novel SERMs. These are a class of drugs that act on the estrogen receptor and are used in the treatment of breast cancer and osteoporosis .
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
The compound has been studied for its ability to inhibit PDGFR phosphorylation. This is significant in the context of suppressing neointima formation following balloon injury, which is a common issue in vascular surgeries .
Soluble Epoxide Hydrolase (sEH) Inhibition Research
Research has explored the use of this compound in the inhibition of sEH as a means to study its role in endotoxin-mediated hepatic inflammation. This is important for understanding inflammatory processes and developing treatments .
BRAF Kinase Inhibition for Cancer Treatment
The compound’s structure allows for the development of potent BRAF kinase inhibitors. These inhibitors are crucial in the treatment of melanoma and other cancers where the RAS-RAF-MEK-ERK pathway is hyperactivated .
Donor-Acceptor Cyclopropane Synthesis
This compound is used in the synthesis of donor-acceptor cyclopropanes, which are highly reactive and useful in various organic synthesis applications, including the creation of new chemical entities with potential therapeutic applications .
Histaminol Production in Methanogenic Archaea
In microbiological research, this compound has been identified in the biosynthesis of histaminol, a metabolite resulting from histidine metabolism in methanogenic archaea. Understanding this process is vital for insights into microbial metabolism .
Organic Synthesis and Chemical Reactions
Due to its reactivity, the compound is involved in various organic synthesis reactions, such as Knoevenagel condensation and Corey–Chaykovsky cyclopropanation. These reactions are foundational in the synthesis of complex organic molecules .
properties
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-14-10-11(2)4-6-12(7-5-11)8-9-13/h13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQRZKKUUDMNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.